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Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-

Fragment-based drug discovery X-ray crystallography PanDDA

Fragment screening campaigns often stall due to compounds lacking pre-validated binding poses across diverse targets. This N-acyl morpholine fragment resolves that bottleneck with experimentally determined co-crystal structures in three phylogenetically unrelated proteins - SHIP1 (1.46 Å), NUDT22, and Coxsackievirus A16 2A protease. • Three PDB-validated binding poses enable structure-guided fragment merging and polypharmacology design • 98% purity with archived NMR QC (BMRB bmse011347) ensures crystallographic reproducibility • Rule of Three compliant (MW 249.31, XLogP3-AA 1.8, TPSA 38.8 Ų) - ample chemical space for fragment growing • Multi-vendor supply with batch QC supports longitudinal assay validation and infrastructure benchmarking.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B5707144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-((2,4-dimethylphenoxy)acetyl)-
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C
InChIInChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3
InChIKeySPKPARPPRVMDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-: Procurement-Ready Fragment with Multi-Target Crystallographic Validation


Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- (CAS 148183-90-8; IUPAC: 2-(2,4-dimethylphenoxy)-1-(morpholin-4-yl)ethan-1-one; MW 249.31; C₁₄H₁₉NO₃) is an N-acyl morpholine fragment bearing a 2,4-dimethylphenoxyacetyl substituent . It belongs to the phenoxyacetyl morpholine subclass and has been deposited as ligand S07 in the Protein Data Bank [1]. The compound emerges from curated fragment libraries (DSPL and DSI-Poised) screened at the Diamond Light Source XChem facility, with experimentally determined co-crystal structures available across three phylogenetically unrelated protein targets [2][3].

Why Generic Morpholine Fragment Substitution Risks Losing Validated Multi-Target Binding for Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-


Within the phenoxyacetyl morpholine fragment class, even minor aryl substitution changes—removal of methyl groups, ring halogenation, or linker elongation—can ablate or unpredictably alter the specific hydrogen-bonding and hydrophobic interaction networks observed crystallographically. The 2,4-dimethyl substitution pattern on the phenoxy ring of this compound generates a distinct steric and electronic profile (XLogP3-AA = 1.8, topological polar surface area = 38.8 Ų) that has been experimentally shown to support productive binding poses in three structurally unrelated active sites: the NUDIX domain of human NUDT22, the phosphatase–C2 domain interface of SHIP1, and the catalytic site of Coxsackievirus A16 2A protease [1][2]. A generic, unsubstituted phenoxyacetyl morpholine analog lacks the methyl-driven van der Waals contacts and lipophilic complementarity documented in these co-crystal structures, and no comparable multi-target structural dataset exists for any close analog, making blind substitution a high-risk procurement decision without re-validation [3].

Quantitative Differentiation Evidence for Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- Against Its Closest Fragment Analogs


Crystallographic Occupancy and Real-Space Correlation: Differential Binding Quality Across Three Distinct Protein Targets

The target compound (S07) exhibits markedly different ligand occupancy and electron density fit quality across three co-crystal structures, providing quantitative evidence of target-dependent binding engagement. In the SHIP1 phosphatase–C2 domain complex (PDB 5RWG, 1.46 Å), S07 achieves an average occupancy of 0.69 and a real-space correlation coefficient (RSCC) of 0.879—the highest among the three structures. In contrast, in the NUDT22 complex (PDB 5R56, 1.51 Å), occupancy drops to 0.48 with RSCC of 0.746, representing a 30% lower occupancy and a 0.133-unit lower RSCC than in SHIP1 [1][2]. For the Coxsackievirus A16 2A protease complex (PDB 7H4E), occupancy and RSCC values are consistent with the SHIP1 dataset (occupancy 0.69, RSCC 0.879 as the best-fitted instance) [1]. No close morpholine analog (e.g., unsubstituted 4-phenoxyacetylmorpholine or 4-((4-methoxyphenoxy)acetyl)morpholine) has published co-crystal structures across these three targets, making this multi-target, occupancy-stratified dataset unique to the 2,4-dimethyl-substituted compound.

Fragment-based drug discovery X-ray crystallography PanDDA Occupancy Real-space correlation

Fragment-to-Target Promiscuity Fingerprint: Three Distinct Protein Families Engaged by a Single Morpholine Scaffold

The target compound is one of very few morpholine-based fragments with co-crystal structures solved against three protein targets from distinct structural and functional families: (i) human NUDT22, a NUDIX hydrolase involved in pyrimidine salvage and cancer growth [1]; (ii) human SHIP1 (INPP5D), a lipid phosphatase implicated in Alzheimer's disease and immune signaling [2]; and (iii) Coxsackievirus A16 2A protease, an enteroviral cysteine protease essential for viral polyprotein processing [3]. Within the SHIP1 fragment screen of 91 total fragment-bound structures, this compound is distinguished by binding near the phosphatase–C2 domain interface—an allosteric regulatory region [2]. In the Coxsackievirus screen, it is 1 of 75 total fragment hits and 1 of 38 fragments binding within the active site [3]. By comparison, 4-phenoxyacetylmorpholine (CAS 529-84-4) and 4-((4-methoxyphenoxy)acetyl)morpholine have zero experimentally determined co-crystal structures deposited in the PDB, providing no multi-target validation [4].

Polypharmacology Fragment screening Target engagement NUDT22 SHIP1 2A protease

Experimentally Measured FKBP1A Binding Affinity: A Quantitative Baseline for Fragment Elaboration Triage

The target compound has a published, experimentally determined binding affinity (Kd) against human FKBP1A (FKBP12) measured by isothermal titration calorimetry (ITC): Kd > 1 × 10⁶ nM (>1 mM) [1]. This weak, millimolar-range affinity is consistent with fragment-sized ligands and establishes a quantitative baseline for ligand efficiency calculations during fragment elaboration. For comparison, the unsubstituted parent morpholine (CAS 110-91-8, MW 87.12) shows no reported FKBP1A binding in BindingDB, and typical fragment hits in the FKBP12 system often fall in the 10–500 µM range [2]. The >1 mM Kd positions this compound as an authentic, non-promiscuous fragment hit requiring structure-guided optimization rather than a pre-optimized lead—a critical distinction for procurement decisions in fragment-based drug discovery campaigns.

Isothermal titration calorimetry FKBP12 Binding affinity Fragment triage Kd

Physicochemical Differentiation: 2,4-Dimethyl Substitution Modulates Lipophilicity and Polar Surface Area Relative to Unsubstituted and Mono-Substituted Analogs

The 2,4-dimethyl substitution on the phenoxy ring confers distinct physicochemical properties relative to unsubstituted and mono-substituted analogs. The target compound has a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 38.8 Ų [1]. The unsubstituted 4-phenoxyacetylmorpholine (C₁₂H₁₅NO₃, MW 221.25) has a predicted XLogP of approximately 1.0–1.2 (a difference of 0.6–0.8 log units), reflecting the substantial lipophilicity increase conferred by the two methyl groups [2]. Both compounds comply with the Rule of Three for fragment-based screening (MW < 300, XLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). However, the 2,4-dimethyl derivative's higher lipophilicity and larger hydrophobic surface area correlate directly with the van der Waals contacts observed in the SHIP1 interface binding site, where hydrophobic packing contributes to the 0.69 occupancy and RSCC of 0.879 [3]. A user requiring an unsubstituted analog would lose these specific hydrophobic interactions.

Lipophilicity XLogP3 Topological polar surface area Fragment physicochemical properties Rule of Three

Commercial Availability with Defined Purity: 98% Specification Enables Direct Procurement for Biophysical and Crystallographic Assays

The target compound is commercially available from Fluorochem (Product Code F669350) at 98% purity with full analytical characterization including InChI Key (SPKPARPPRVMDOW-UHFFFAOYSA-N), SMILES, and MDL number (MFCD01612230) . Additionally, NMR quality control data for this compound have been deposited at the Biological Magnetic Resonance Bank (BMRB Entry bmse011347), confirming solution-state identity and purity under fragment screening conditions (1 mM in DMSO-d₆, 298 K, pH 6.0) [1]. This contrasts with the closest commercially listed analog, 4-phenoxyacetylmorpholine, which is available from fewer vendors and lacks comparable publicly archived NMR QC data in fragment-screening-relevant conditions. For procurement teams requiring immediate deployment in biophysical assays (SPR, ITC, NMR, or X-ray crystallography), the combination of defined 98% purity and archived NMR spectra eliminates the need for independent re-characterization before use.

Commercial availability Purity specification Fragment procurement Quality control NMR quality control

Fragment Library Provenance: Screened in Curated DSPL and DSI-Poised Collections with Documented Hit Rates

The target compound was screened as part of two distinct, professionally curated fragment libraries at the Diamond Light Source XChem facility: the Diamond-SGC Poised Library (DSPL, 768 fragments) against NUDT22, and the Enamine DSI-Poised library (768 fragments) against both SHIP1 and Coxsackievirus A16 2A protease [1][2][3]. In the Coxsackievirus campaign, the compound is 1 of 75 total fragment hits (hit rate ~9.8% of the library) and 1 of 38 active-site binders [2]. In the SHIP1 campaign, it is 1 of 91 fragment-bound structures solved, with binding located near the phosphatase–C2 domain interface—a site distinct from the majority of fragment hits that bound elsewhere on the protein [3]. Most morpholine-containing fragments from commercial catalogs lack this documented screening provenance, meaning their behavior in crystallographic fragment campaigns is uncharacterized. The DSPL and DSI-Poised libraries were explicitly designed for rapid synthetic follow-up, and all library members have commercially available analogs for SAR expansion [1][3].

DSPL library DSI-Poised library XChem Fragment library provenance Hit rate

Recommended Application Scenarios for Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- Based on Quantitative Evidence


SHIP1 Allosteric Fragment Growing: Starting Point for Alzheimer's Disease Probe Development

The compound's highest-quality crystallographic binding occurs at the SHIP1 phosphatase–C2 domain interface (PDB 5RWG; occupancy 0.69, RSCC 0.879, resolution 1.46 Å), a region identified as an allosteric regulatory site with therapeutic relevance to late-onset Alzheimer's disease [1]. Of the 91 fragment-bound SHIP1 structures determined, only a subset bind at this interdomain interface, making this compound a structurally characterized starting point for developing allosteric SHIP1 modulators. Procurement for this scenario should prioritize the 98% purity grade (Fluorochem F669350) with archived NMR QC to ensure consistent crystallographic reproducibility .

Broad-Spectrum Enteroviral 2A Protease Inhibitor Design: Active-Site Fragment for Antiviral Lead Discovery

The compound binds within the active site of Coxsackievirus A16 2A protease (PDB 7H4E), as 1 of 38 active-site-confirmed fragments from a screen of 768 compounds [1]. The 2A protease is conserved across Enterovirus species (including Enterovirus A71), making active-site fragments valuable for broad-spectrum anti-enteroviral development targeting hand-foot-and-mouth disease and pandemic preparedness [1]. The compound's XLogP3-AA of 1.8 and MW of 249.31 leave substantial room for fragment growing within the Rule of Three chemical space, and the commercially available 98% grade supports immediate analog synthesis and structure-activity relationship expansion .

Multi-Target Fragment Merging: Exploiting Cross-Target Binding for Polypharmacology Design

This compound uniquely binds three structurally unrelated protein targets (NUDT22, SHIP1, Coxsackievirus 2A protease), all with experimentally determined co-crystal structures [1][2]. For medicinal chemistry groups pursuing intentional polypharmacology or requiring a fragment with pre-validated binding versatility, this multi-target dataset enables structure-guided fragment merging: combining the morpholine core's binding elements with target-specific warheads derived from companion fragment hits in each campaign. The millimolar-range FKBP1A affinity (Kd > 1 mM) provides a baseline selectivity filter, as the compound does not promiscuously bind all protein targets [3].

Fragment Library Calibration and Assay Development: A Well-Characterized Control Compound for Screening Infrastructure Validation

With publicly available ¹H NMR QC data (BMRB bmse011347; 1 mM in DMSO-d₆, 298 K), documented crystallographic binding in three PDB entries, and BindingDB affinity data for FKBP1A [1][2], this compound serves as an ideal positive control for validating fragment screening infrastructure. Procurement teams establishing new crystallographic fragment screening workflows, SPR-based fragment binding assays, or NMR-based fragment screening capabilities can use this single compound to benchmark multiple orthogonal assay platforms simultaneously. The 98% commercial purity and multi-vendor availability ensure supply chain reliability for longitudinal assay validation studies [3].

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